1,2-Cyclohexanediacetonitrile
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Overview
Description
1,2-Cyclohexanediacetonitrile is an organic compound with the molecular formula C10H14N2. It is characterized by the presence of two nitrile groups attached to a cyclohexane ring.
Preparation Methods
The synthesis of 1,2-Cyclohexanediacetonitrile typically involves the reaction of cyclohexane with acetonitrile in the presence of a catalyst. One common method is the catalytic hydrogenation of cyclohexane-1,2-dione with acetonitrile. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Cyclohexanediacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups, such as halides or hydroxyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Cyclohexanediacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies explore its potential as a building block for biologically active molecules.
Medicine: It may serve as a precursor for the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediacetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitrile groups are reduced to primary amines through the transfer of hydrogen atoms. The pathways involved in these reactions are typically catalyzed by specific enzymes or chemical catalysts .
Comparison with Similar Compounds
1,2-Cyclohexanediacetonitrile can be compared with other similar compounds, such as:
1,4-Cyclohexanediacetonitrile: Similar structure but with nitrile groups at different positions.
Cyclohexane-1,2-dione: Precursor in the synthesis of this compound.
Cyclohexane-1,2-dicarboxylic acid: Oxidized derivative of this compound.
The uniqueness of this compound lies in its specific arrangement of nitrile groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
97920-04-2 |
---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[2-(cyanomethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2 |
InChI Key |
FGLZWKOCMIRVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC#N)CC#N |
Origin of Product |
United States |
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